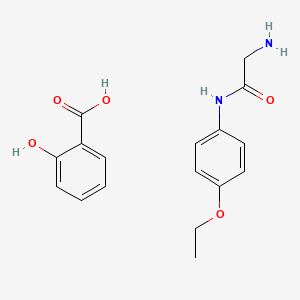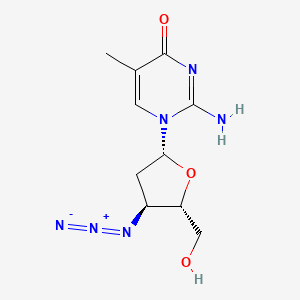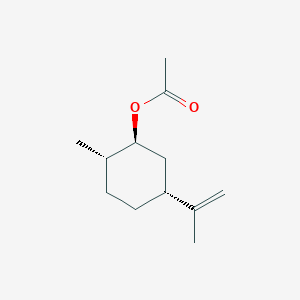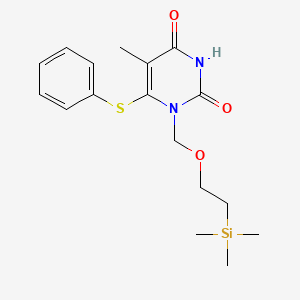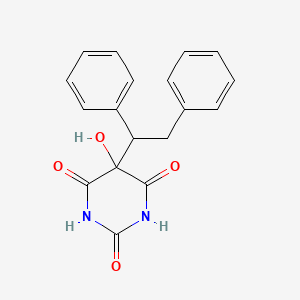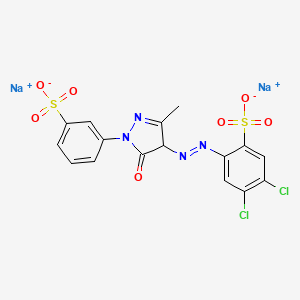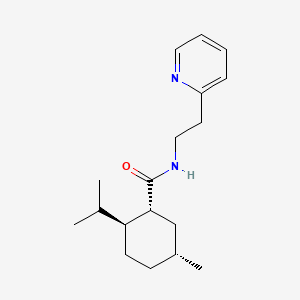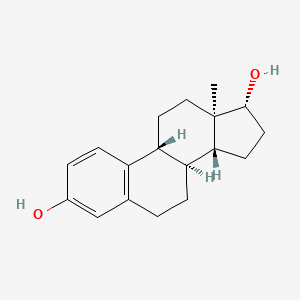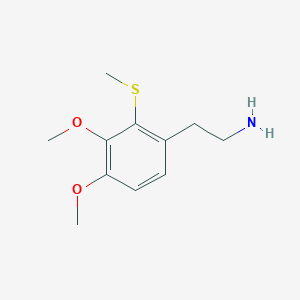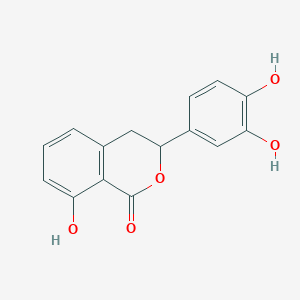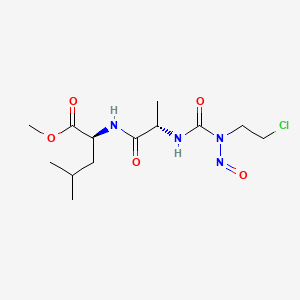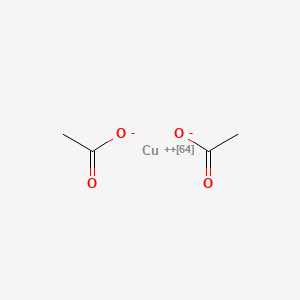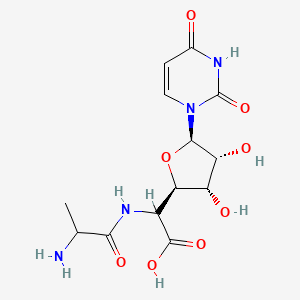
1-(5'-(L-Alanylamino)-5'-deoxy-beta-D-allofuranosyluronic acid)uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5’-(L-Alanylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil is a complex organic compound that combines elements of amino acids and nucleosides This compound is notable for its unique structure, which includes an L-alanine moiety linked to a uracil base through a deoxy-allofuranosyluronic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5’-(L-Alanylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil typically involves multiple steps, starting with the preparation of the uracil base and the L-alanine derivative. The key steps include:
Formation of the Uracil Base: This can be achieved through standard nucleoside synthesis techniques.
Preparation of L-Alanine Derivative: L-Alanine is modified to introduce the amino group necessary for subsequent coupling.
Coupling Reaction: The L-alanine derivative is coupled with the uracil base using a suitable coupling agent, such as carbodiimides or esterification agents.
Formation of the Deoxy-Allofuranosyluronic Acid Backbone: This involves the protection and deprotection of hydroxyl groups, followed by glycosylation reactions to introduce the sugar moiety.
Industrial Production Methods: Industrial production of this compound may involve biotechnological methods, such as the use of engineered microorganisms to produce the intermediate compounds, followed by chemical synthesis to complete the structure. Immobilized cell systems and continuous production strategies can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(5’-(L-Alanylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil can undergo various chemical reactions, including:
Oxidation: The uracil base and the sugar moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the uracil base or the sugar backbone.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the uracil base or the amino acid moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products Formed: The major products depend on the specific reaction conditions but can include modified nucleosides, amino acid derivatives, and various substituted uracil compounds .
Scientific Research Applications
1-(5’-(L-Alanylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialized materials and as a precursor for other bioactive compounds
Mechanism of Action
The mechanism of action of 1-(5’-(L-Alanylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include nucleotide metabolism, protein synthesis, and signal transduction .
Comparison with Similar Compounds
L-Alanyl-L-Glutamine: A dipeptide with similar amino acid components.
β-Alanine: A non-proteinogenic amino acid involved in various metabolic pathways.
Uracil Derivatives: Compounds with modifications to the uracil base, used in nucleoside analogs and pharmaceuticals.
Uniqueness: 1-(5’-(L-Alanylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil is unique due to its combination of amino acid and nucleoside structures, which provides a versatile platform for various biochemical and pharmacological applications .
Properties
CAS No. |
93806-72-5 |
|---|---|
Molecular Formula |
C13H18N4O8 |
Molecular Weight |
358.30 g/mol |
IUPAC Name |
2-(2-aminopropanoylamino)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C13H18N4O8/c1-4(14)10(21)16-6(12(22)23)9-7(19)8(20)11(25-9)17-3-2-5(18)15-13(17)24/h2-4,6-9,11,19-20H,14H2,1H3,(H,16,21)(H,22,23)(H,15,18,24)/t4?,6?,7-,8+,9+,11+/m0/s1 |
InChI Key |
LEEINPKXKQPCMH-JZHVCHIGSA-N |
Isomeric SMILES |
CC(C(=O)NC([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


